1,1-Dichlorosilacyclobutane
Overview
Description
1,1-Dichlorosilacyclobutane is an organosilicon compound with the molecular formula C3H6Cl2Si It is a cyclic compound featuring a silicon atom bonded to two chlorine atoms and three carbon atoms, forming a four-membered ring structure
Preparation Methods
1,1-Dichlorosilacyclobutane can be synthesized through several methods. One common synthetic route involves the reaction of dichlorosilane with an appropriate cyclizing agent under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the four-membered ring structure. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high purity and yield of the compound .
Chemical Reactions Analysis
1,1-Dichlorosilacyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation Reactions: The silicon atom can be oxidized to form silanol or siloxane derivatives. Oxidizing agents such as hydrogen peroxide or peracids are typically used.
Reduction Reactions: The compound can be reduced to form silane derivatives using reducing agents like lithium aluminum hydride.
Polymerization Reactions: Under certain conditions, this compound can undergo ring-opening polymerization to form polysilacyclobutanes
Scientific Research Applications
1,1-Dichlorosilacyclobutane has several applications in scientific research:
Material Science: It is used as a precursor for the synthesis of silicon-containing polymers and materials with unique properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds.
Catalysis: It is employed in the development of catalysts for various chemical reactions.
Electronics: The compound is investigated for its potential use in the fabrication of electronic devices and components
Mechanism of Action
The mechanism of action of 1,1-Dichlorosilacyclobutane involves its ability to undergo various chemical transformations due to the presence of reactive silicon-chlorine bonds. These bonds can be cleaved and replaced by other functional groups, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
1,1-Dichlorosilacyclobutane can be compared with other similar compounds, such as:
1,1-Dichlorosilacyclopentane: This compound has a five-membered ring structure and exhibits different reactivity due to the increased ring size.
1,1-Dichlorosilacyclohexane: Featuring a six-membered ring, this compound also shows distinct chemical properties and applications.
1,1-Dichlorosilacyclopropane: With a three-membered ring, this compound is more strained and reactive compared to this compound
Properties
IUPAC Name |
1,1-dichlorosiletane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2Si/c4-6(5)2-1-3-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASYEMKYRSIVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[Si](C1)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062342 | |
Record name | Silacyclobutane, 1,1-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-33-9 | |
Record name | 1,1-Dichlorosilacyclobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2351-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dichlorosilacyclobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silacyclobutane, 1,1-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silacyclobutane, 1,1-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dichlorosilacyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DICHLOROSILACYCLOBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/439Q7T3Y9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 1,1-Dichlorosilacyclobutane?
A1: this compound is a silicon-containing heterocycle. Its molecular formula is C3H6Cl2Si, and its molecular weight is 141.09 g/mol []. Structurally, it consists of a four-membered ring with a silicon atom bonded to two chlorine atoms and two methylene groups. Notably, single-crystal X-ray diffraction analysis revealed that this compound exists as a monomer in its solid state despite the relatively small steric hindrance of the cyclobutane ring [].
Q2: How does the structure of this compound relate to its reactivity?
A2: The reactivity of this compound stems from the strained four-membered silacyclobutane ring and the reactive Si-Cl bonds. This ring strain makes the molecule susceptible to ring-opening reactions []. Additionally, the chlorine atoms can be readily substituted, allowing for the introduction of various functional groups. This versatile reactivity makes this compound a valuable building block in organic and organometallic synthesis.
Q3: Can you provide examples of reactions that this compound can undergo?
A3: this compound participates in various reactions, including:
- Nucleophilic Substitution: It reacts with Grignard reagents, such as those containing ω-(t-butyldimethylsilyl-protected) mono- or tri-(oxyethylene)phenyl groups, to yield substituted silacyclobutanes. These reactions are valuable for synthesizing polymers like polysilabutanes [].
- Ring-Opening Polymerization: Under specific conditions, this compound can undergo anionic ring-opening polymerization initiated by reagents like butyllithium. This process leads to the formation of polysilabutanes, showcasing its potential in polymer chemistry [].
- Salt Metathesis: This compound reacts with two equivalents of lithiated dipyrromethenes to yield silicon compounds incorporating the dipyrromethene framework. These reactions offer a route to novel materials with interesting optical properties [].
Q4: Are there any computational studies investigating this compound?
A4: Yes, computational analyses, specifically potential energy surface scans, have been employed to understand the Cl-Si-Cl angle variation in this compound. Interestingly, these studies revealed that the energy profiles for Cl-Si-Cl deformation are nearly identical for this compound and Dimethyldichlorosilane (Me2SiCl2) []. This suggests that the steric bulk of the cyclobutane ring does not significantly impact the Cl-Si-Cl angle flexibility compared to simpler alkyl substituents.
Q5: What are the potential applications of this compound and its derivatives?
A5: this compound and its derivatives hold promise in diverse fields:
- Materials Science: The synthesis of polysilabutanes from this compound monomers offers potential for developing new materials with tailored properties. For example, incorporating polar groups, like oligo(oxyethylene)phenyl groups, into the polymer structure can influence its solubility and interactions with other materials [].
- Optical Materials: Reactions of this compound with dipyrromethenes result in compounds with intriguing optical properties. Further exploration of such derivatives could lead to advancements in materials for light emission or sensing [].
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